
7-(Difluoromethoxy)-2-hydroxyquinoline
Overview
Description
7-(Difluoromethoxy)-2-hydroxyquinoline is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the difluoromethoxy group and a hydroxyl group at specific positions on the quinoline ring imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-2-hydroxyquinoline typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method is the reaction of 2-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-2-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
7-(Difluoromethoxy)-2-hydroxyquinoline belongs to a class of compounds known as Mannich bases, which have been extensively studied for their anticancer properties. Research indicates that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate enhanced cytotoxicity against human breast cancer cells (MCF-7) and hepatoma cells compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity of Quinoline Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 | < 10 | |
Mannich base derivatives | Huh-7, Jurkat | 2.1 - 2.8 | |
Reference drug (5-FU) | MCF-7 | 10 |
Antimicrobial Properties
Quinoline derivatives, including this compound, have shown promise as antimicrobial agents. The structural features of quinolines contribute to their ability to inhibit bacterial growth and combat infections. Studies highlight their effectiveness against a range of pathogens, suggesting potential applications in treating bacterial infections .
Table 2: CFTR Modulating Activity of Quinoline Derivatives
Compound Name | EC50 (μM) | Effectiveness | Reference |
---|---|---|---|
Quinolinone-3-carboxamide | 2.1 | Potentiator | |
Ivacaftor (VX-770) | 0.1 | Potentiator for G551D mutation |
Synthesis and Structural Insights
The synthesis of this compound involves difluoromethylation techniques that allow for the introduction of difluoromethoxy groups into quinoline frameworks. This modification is crucial for enhancing the compound's biological activity and solubility . The presence of the difluoromethoxy group is believed to influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.
Future Directions and Case Studies
While research on this compound is still emerging, ongoing studies are likely to reveal more about its pharmacological potential. Case studies involving similar compounds indicate a trend toward developing targeted therapies for cancer and genetic disorders like cystic fibrosis.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-2-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
7-(Trifluoromethoxy)-2-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different chemical properties.
7-(Methoxy)-2-hydroxyquinoline: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 7-(Difluoromethoxy)-2-hydroxyquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to interact with biological targets compared to its analogs .
Biological Activity
7-(Difluoromethoxy)-2-hydroxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1261458-20-1
- Molecular Formula : C10H8F2N1O2
- Molecular Weight : 215.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes such as cancer and inflammation. The compound's difluoromethoxy group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.
Antiviral Activity
Recent studies have shown that compounds structurally related to this compound can activate interferon regulatory factor 3 (IRF3), promoting antiviral responses in cells. This suggests potential applications in antiviral therapies, particularly against viral infections that exploit cellular mechanisms for replication .
Anticancer Potential
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. Further studies are needed to elucidate the specific signaling pathways involved.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Compound Variant | Activity Level | Key Structural Features |
---|---|---|
This compound | High | Difluoromethoxy group enhances activity |
Related Hydroxyquinolines | Moderate | Varying substitutions on the quinoline ring |
Case Studies
- Antiviral Efficacy : A study conducted on a series of hydroxyquinoline derivatives showed that this compound effectively increased IRF3 levels in treated cells, leading to enhanced antiviral responses against RNA viruses .
- Cytotoxicity Assays : In a panel of human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(difluoromethoxy)-2-hydroxyquinoline, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves multi-step reactions, including condensation with halogenated alkylamines and fluorination. For example, related quinoline derivatives are synthesized via reactions like the condensation of phthalimido-bromo-alkane with substituted quinolines to form intermediates . Fluorination steps often employ reagents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, followed by selective reduction using sodium borohydride . Intermediates are characterized using techniques such as NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structural integrity and purity .
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is validated via chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and spectroscopic analysis. For example, related fluorinated quinolines are analyzed using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate . Differential scanning calorimetry (DSC) may also be used to confirm crystalline purity and thermal stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to incomplete toxicological data, researchers should:
- Use PPE (nitrile gloves, lab coats, and safety goggles) and work in a fume hood.
- Store the compound in airtight containers away from light and heat (<25°C) to prevent degradation .
- In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How do fluorination methods impact the yield and stability of this compound derivatives?
- Methodological Answer : Direct fluorination using HF-pyridine complexes or electrophilic fluorinating agents (e.g., Selectfluor) can achieve higher regioselectivity but may reduce yields (reported 60-75%) due to side reactions. Alternatively, indirect methods like halogen-exchange (Halex reaction) with KF in polar aprotic solvents (DMF, DMSO) improve stability but require elevated temperatures (80-120°C) . Stability studies under accelerated conditions (40°C/75% RH) show that fluorinated derivatives degrade <5% over 30 days, unlike non-fluorinated analogs .
Q. What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) are addressed by:
- Structural elucidation : X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns, which influence receptor binding .
- Dose-response studies : Re-evaluating activity across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48-hour exposure) .
- Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vitro .
Q. How does the difluoromethoxy group influence the electronic properties of the quinoline core?
- Methodological Answer : The difluoromethoxy group (-OCF₂H) acts as a strong electron-withdrawing group, altering the quinoline’s electron density. Computational studies (DFT at B3LYP/6-31G* level) show a 15% increase in dipole moment compared to non-fluorinated analogs, enhancing solubility in polar solvents like DMSO. Resonance effects are confirmed via UV-Vis spectroscopy, with a bathochromic shift (~20 nm) in the absorption spectrum .
Properties
IUPAC Name |
7-(difluoromethoxy)-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-7-3-1-6-2-4-9(14)13-8(6)5-7/h1-5,10H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDATMHMWLFZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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